Cas no 313551-44-9 (2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide)

2,4-ジクロロ-N-[(2E)-4-(4-ニトロフェニル)-2,3-ジヒドロ-1,3-チアゾール-2-イリデン]ベンズアミドは、高度に機能化された有機化合物であり、ベンズアミド骨格とニトロフェニル基を有するチアゾール環が特徴です。この化合物は、医薬品中間体や農薬開発における重要な構築ブロックとしての潜在性を有しています。特に、電子求引性のニトロ基と塩素置換ベンゼン環の存在により、特異的な分子間相互作用や反応性が期待されます。結晶性が良好で安定性に優れ、有機合成における多段階反応への適用が可能です。また、チアゾール環の剛直な構造が分子設計の多様性を支えており、生物活性化合物の開発基盤として注目されています。

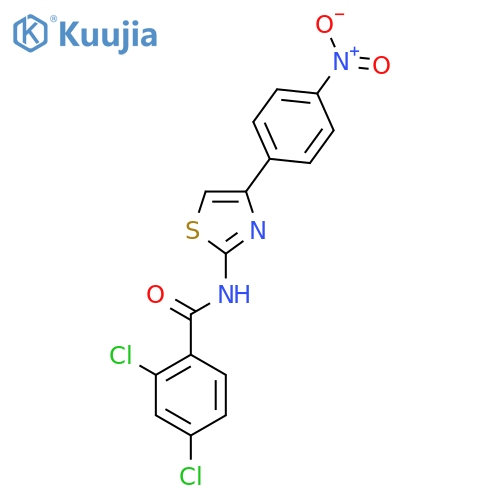

313551-44-9 structure

商品名:2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide

2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide 化学的及び物理的性質

名前と識別子

-

- 2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide

- Oprea1_529518

- 313551-44-9

- AKOS002954660

- Cambridge id 6326749

- 2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

- 2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

- Oprea1_711090

- AKOS024574028

- (E)-2,4-dichloro-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide

- F0014-0139

-

- インチ: 1S/C16H9Cl2N3O3S/c17-10-3-6-12(13(18)7-10)15(22)20-16-19-14(8-25-16)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,20,22)

- InChIKey: IMPLGHFIOHXLHJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C(NC1=NC(=CS1)C1C=CC(=CC=1)[N+](=O)[O-])=O)Cl

計算された属性

- せいみつぶんしりょう: 392.9741677g/mol

- どういたいしつりょう: 392.9741677g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 500

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 116Ų

2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0014-0139-1mg |

2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |

313551-44-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0014-0139-5mg |

2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |

313551-44-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0014-0139-2μmol |

2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |

313551-44-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0014-0139-10μmol |

2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |

313551-44-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0014-0139-25mg |

2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |

313551-44-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0014-0139-2mg |

2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |

313551-44-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0014-0139-3mg |

2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |

313551-44-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0014-0139-20mg |

2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |

313551-44-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0014-0139-10mg |

2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |

313551-44-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0014-0139-20μmol |

2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide |

313551-44-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide 関連文献

-

2. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

313551-44-9 (2,4-dichloro-N-(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide) 関連製品

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量